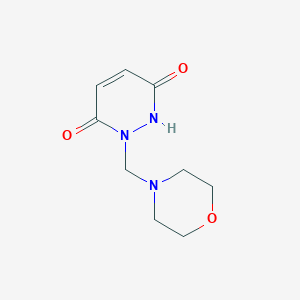

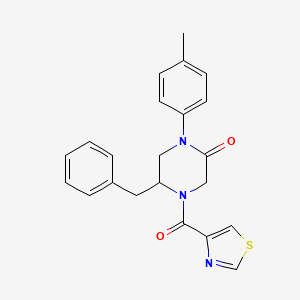

![molecular formula C10H9ClN4OS B5510173 N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)

N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide" is a derivative of the pyrazole class of compounds. Pyrazole derivatives are known for their wide range of industrial and biological importance.

Synthesis Analysis

Synthesis of pyrazole derivatives generally involves cyclocondensation reactions. The specific methods and conditions for synthesizing "this compound" are not detailed in the available literature. However, typical syntheses of similar compounds involve reactions with various reagents under controlled conditions, often using techniques like FT-IR, NMR, and X-ray diffraction for characterization (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including "this compound", is often confirmed through techniques like single-crystal X-ray analysis. DFT (Density Functional Theory) calculations, including geometry and electronic structure optimizations, provide insights into the theoretical ground state geometry and electronic structure, which are compared with crystal data (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a range of chemical reactions, including autoxidation and hydrolysis. Their reactivity can be assessed through calculations of bond dissociation energies and radial distribution functions. Molecular docking studies often confirm the potential biological activities of these compounds (Pillai et al., 2017).

Physical Properties Analysis

Physical properties such as solvation energy, dipole moment, and spectroscopic data (FT-IR, NMR, MS, UV-visible spectra) are crucial in the analysis of pyrazole derivatives. These properties provide information about the stability and reactivity of the compound in different media (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by factors like hyper-conjugative interactions and charge delocalization. Natural Bond Orbital (NBO) analysis is useful for understanding these aspects. The local reactivity properties can be investigated through Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces (Pillai et al., 2017).

Scientific Research Applications

Vibrational Spectroscopy and Molecular Dynamics

Vibrational spectroscopic investigations and molecular dynamic simulations have been used to analyze the structure and properties of related pyrazole derivatives. These studies provide insights into the electronic structure, stability, and reactivity of the compounds. Conformational analysis identifies all possible conformations, enhancing understanding of their biological and industrial importance. Molecular docking studies further indicate the potential of these compounds as inhibitors for specific proteins, suggesting their relevance in drug design and pharmacological research (Pillai et al., 2017).

Antioxidant and Anti-inflammatory Activities

The synthesis and biological evaluation of N-acylheteroaryl hydrazone derivatives, including related compounds, have shown significant in vitro antioxidant and anti-inflammatory activities. Molecular docking studies reveal a correlation between binding scores and biological activities, indicating these compounds as promising cyclooxygenase inhibitors and highlighting their potential as therapeutics (Mahajan et al., 2016).

Antimicrobial Activities

Synthesis efforts have led to new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives exhibiting moderate to high antimicrobial activity against various microorganisms. This showcases their potential as novel antimicrobial agents (Aly, 2016).

Antitumor and Antioxidant Agents

Novel synthesis of thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives has been explored for their potential antioxidant and antitumor activities. Pharmacological tests have indicated significant efficacy, underscoring their potential in cancer treatment (Abu‐Hashem et al., 2010).

Antiviral Activity Against SARS-CoV-2

A novel series of hydrazones bearing thiazole moiety has been synthesized and tested for antiviral activity against SARS-CoV-2 main protease (Mpro). The compounds showed binding affinities suggesting their potential to effectively inhibit the virus lifecycle (Abu-Melha et al., 2020).

properties

IUPAC Name |

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c1-6-4-8(14-13-6)10(16)15-12-5-7-2-3-9(11)17-7/h2-5H,1H3,(H,13,14)(H,15,16)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLGGSPOFPUIU-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

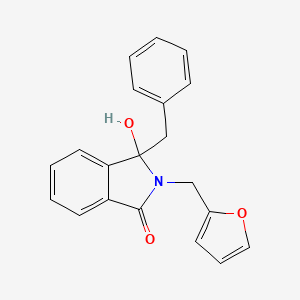

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

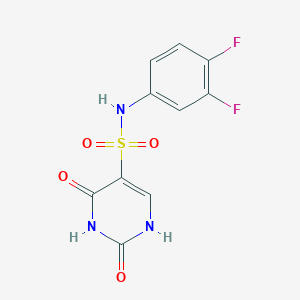

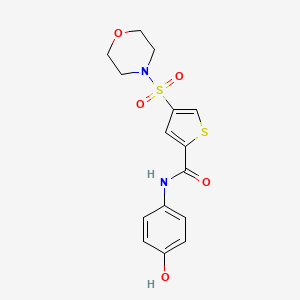

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)

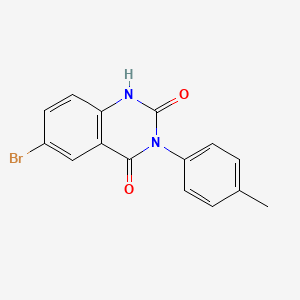

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)